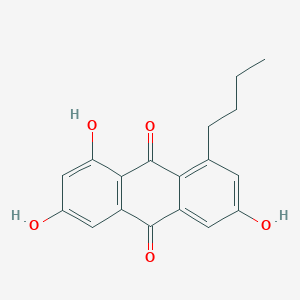

1,3,6-Trihydroxy-8-n-butylanthraquinone

Description

Properties

CAS No. |

135161-97-6 |

|---|---|

Molecular Formula |

C18H16O5 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

1-butyl-3,6,8-trihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O5/c1-2-3-4-9-5-10(19)6-12-15(9)18(23)16-13(17(12)22)7-11(20)8-14(16)21/h5-8,19-21H,2-4H2,1H3 |

InChI Key |

PPZYTBDLRLLDOP-UHFFFAOYSA-N |

SMILES |

CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |

Canonical SMILES |

CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |

Other CAS No. |

135161-97-6 |

Synonyms |

1,3,6-trihydroxy-8-n-butylanthraquinone R 1128B R-1128B R1128B |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Inhibition of Estrogen Binding

- Rl 128 B has been identified as an antibiotic that inhibits estrogen binding to its receptor. This property suggests potential applications in treating estrogen-related disorders and conditions influenced by hormonal imbalances .

Mechanism of Action

- The compound's antimicrobial properties are linked to its ability to interfere with bacterial growth and biofilm formation. It has been shown to inhibit sulfide production from sulfate-reducing bacteria, which can be detrimental in industrial processes like sewage treatment and oil extraction .

Biofilm Prevention

Biofilm Inhibition

- The compound exhibits significant biofilm inhibitory activity, making it valuable in preventing biofilm formation on medical devices and surfaces prone to microbial colonization. This is particularly relevant for devices such as endotracheal tubes and catheters, where biofilms can lead to severe infections .

Application in Oral Health

- Research indicates that anthraquinones, including Rl 128 B, can be used in oral health products to prevent dental plaque and tartar formation. Their non-bactericidal nature allows for effective use without disrupting normal oral flora .

Industrial Applications

Sulfide Production Inhibition

- The compound's ability to inhibit sulfide production has implications for various industrial applications, including:

Data Table: Summary of Applications

Case Studies

Case Study 1: Inhibition of Sulfide Production

- A study demonstrated that Rl 128 B effectively inhibited sulfide production in cultures of Desulfovibrio desulfuricans, a sulfate-reducing bacterium. The inhibition was specific and did not affect other metabolic pathways such as pyruvate fermentation, indicating targeted action against sulfate reduction pathways .

Case Study 2: Biofilm Formation on Medical Devices

- In laboratory settings, Rl 128 B was tested for its efficacy against biofilm-forming bacteria on catheter surfaces. Results showed a significant reduction in biofilm density compared to untreated controls, highlighting its potential use in clinical settings to reduce infection rates associated with indwelling devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3,6-Trihydroxy-8-n-butylanthraquinone can be contextualized through comparisons with other anthraquinones, as outlined below:

Substituent Position and Type

- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione (Compound 4, ): This compound features a hydroxyl group at position 1 and a prenyloxy group (3-methylbut-2-enyloxy) at position 3. Unlike the n-butyl group in the target compound, the prenyloxy substituent introduces an unsaturated isoprenoid chain, which may enhance interactions with hydrophobic enzyme pockets . Synthesis: Prepared via alkylation of 1,3-dihydroxyanthraquinone (compound 3) using 3-methylbut-2-enyl bromide . Bioactivity: Exhibited moderate antibacterial activity against Staphylococcus aureus, suggesting substituent-dependent efficacy.

- 1,3,8-Trihydroxy-6-methylanthraquinone (): This analog has hydroxyl groups at positions 1, 3, and 8 and a methyl group at position 4. The methyl group at position 6 (vs. Molecular Weight: Calculated as 284.27 g/mol (C₁₅H₁₂O₅), significantly lower than the target compound (estimated ~356.37 g/mol for C₁₈H₂₀O₅).

- 3-[(6-Deoxy-α-L-Mannopyranosyl)Oxy]-1-(β-D-Glucopyranosyloxy)-8-Hydroxy-6-Methylanthraquinone (): A glycosylated anthraquinone with sugar moieties at positions 1 and 3 and a methyl group at position 5. The glycosylation drastically increases polarity (Molecular Weight: 578.53 g/mol, C₂₇H₃₀O₁₄) and may limit bioavailability compared to the target compound’s n-butyl chain .

Q & A

Q. What are the optimal synthetic routes for 1,3,6-Trihydroxy-8-n-butylanthraquinone, considering regioselectivity and protecting group strategies?

Synthesis of polyhydroxy-alkylanthraquinones requires careful regioselective protection of hydroxyl groups to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) or acetyl groups can protect hydroxyls during alkylation steps. The n-butyl group at position 8 can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, leveraging steric and electronic effects of adjacent substituents . Post-synthesis, deprotection under mild acidic or basic conditions (e.g., NH4F for silyl groups) ensures structural integrity. Purity should be confirmed via HPLC (C18 column, methanol/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns .

Q. How can researchers effectively characterize hydroxyl and alkyl substituent positions in this compound using spectroscopic methods?

- NMR : <sup>1</sup>H NMR can distinguish hydroxyl protons (δ 10–12 ppm) and alkyl chain environments (δ 0.8–1.5 ppm for butyl CH3/CH2). <sup>13</sup>C NMR identifies carbonyl (δ 180–190 ppm) and aromatic carbons adjacent to hydroxyls (δ 160–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M-H]<sup>-</sup> ion at m/z 357.0972 for C18H18O5).

- IR Spectroscopy : Stretching bands for hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1650–1750 cm<sup>-1</sup>) groups validate functional groups .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–400 nm for anthraquinones) and HPLC at intervals (0, 24, 48 hrs). Acidic conditions may protonate hydroxyls, reducing solubility, while alkaline conditions risk oxidation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For solution-phase studies, store samples at 4°C, 25°C, and 40°C, and quantify degradation products via LC-MS. Silanized glassware (5% DMDCS in toluene) minimizes adsorption losses during storage .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different in vitro models?

- Experimental Replication : Repeat assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum content and incubation time.

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based assays vs. colorimetric MTT).

- Contradiction Analysis : Compare solvent systems (DMSO vs. ethanol) and concentrations; anthraquinone aggregation in polar solvents may reduce bioavailability. Review literature for model-specific confounding factors (e.g., efflux pumps in cancer cells) .

Q. What advanced techniques resolve structural ambiguities in analogues of this compound?

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Requires high-purity crystals grown via vapor diffusion (e.g., acetonitrile/water).

- 2D NMR (COSY, HMBC) : Correlates proton-proton coupling and long-range C-H interactions to assign substituent positions. For example, HMBC correlations between the butyl CH2 and C-8 confirm alkylation site .

Methodological Best Practices

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for isolating the compound from complex matrices (e.g., biological fluids). Condition with methanol/water (90:10) and elute with acetonitrile .

- Contamination Mitigation : Decontaminate glassware with 5% DMDCS to prevent analyte adsorption. Include blanks in LC-MS runs to detect column carryover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.